2,3-Butanediol

Catalog No.
S1497711
CAS No.
123513-85-9
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butanediol

CAS Number

123513-85-9

Product Name

2,3-Butanediol

IUPAC Name

butane-2,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3

InChI Key

OWBTYPJTUOEWEK-UHFFFAOYSA-N

SMILES

CC(C(C)O)O

solubility

11.10 M
1000 mg/mL at 20 °C
In water, miscible at 20 °C
Miscible with water
Easily soluble in low molecular mass alcohols and ketones.
Soluble in alcohol, ethe

Synonyms

2,3-butanediol, 2,3-butylene glycol, 2,3-butylene glycol, (R*,R*)-isomer, 2,3-butylene glycol, (R*,R*,)-(+-)-isomer, 2,3-butylene glycol, (R*,S*)-isomer, 2,3-butylene glycol, (S-(R*,R*))-isomer, 2,3-butylene glycol, R-(R*,R*)-isomer, butane-2,3-diol

Canonical SMILES

CC(C(C)O)O

The exact mass of the compound 2,3-Butanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.10 m1000 mg/ml at 20 °cin water, miscible at 20 °cmiscible with watereasily soluble in low molecular mass alcohols and ketones.soluble in alcohol, ether1000 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Butylene Glycols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Bio-based Production:

Traditionally, 2,3-BDO has been produced through petrochemical processes, raising concerns about environmental sustainability. However, recent research focuses on developing bio-based production methods using microorganisms like bacteria and yeast. This approach offers several advantages, including:

  • Renewable feedstocks: Instead of relying on fossil fuels, bio-based production utilizes renewable resources like sugars and agricultural waste, reducing the environmental footprint [].
  • Reduced greenhouse gas emissions: Compared to traditional methods, bio-production can significantly lower greenhouse gas emissions, contributing to a more sustainable future.
  • Metabolic engineering: Researchers are actively exploring ways to improve the efficiency of microbial production through metabolic engineering. This involves manipulating the metabolic pathways of microorganisms to optimize 2,3-BDO production [].

,3-BDO as a Platform Chemical:

2,3-BDO's versatility allows it to serve as a platform chemical for the synthesis of various valuable products. Its chemical structure enables its conversion into numerous derivatives with diverse applications, including:

  • Biofuels: 2,3-BDO can be converted into biofuels such as biodiesel and jet fuel. Research is ongoing to improve the efficiency and cost-effectiveness of these conversion processes [].
  • Biodegradable plastics: 2,3-BDO-derived polymers offer a promising alternative to traditional petroleum-based plastics due to their biodegradability and sustainability [].
  • Fine chemicals and pharmaceuticals: Optically pure forms of 2,3-BDO serve as valuable building blocks for the synthesis of various fine chemicals and pharmaceuticals, including chiral drugs [].

Other Research Applications:

Beyond bio-production and its use as a platform chemical, 2,3-BDO is involved in other research areas, such as:

  • Plant growth promotion: Studies suggest that 2,3-BDO can act as a plant growth promoter, potentially enhancing crop yields and improving agricultural sustainability [].
  • Biodegradation: Research explores the potential of 2,3-BDO-degrading microorganisms for bioremediation applications, potentially contributing to the degradation of environmental pollutants.

2,3-Butanediol is an organic compound with the molecular formula C4H10O2C_4H_{10}O_2 and a molecular weight of approximately 90.12 g/mol. It exists as a colorless, viscous liquid that is soluble in water and has a sweet taste. This compound has several stereoisomers, including meso-2,3-butanediol and the two enantiomers, D- and L-2,3-butanediol. Its structure features two hydroxyl groups (-OH) on the second and third carbon atoms of a four-carbon chain, making it a diol (glycol) compound .

2,3-Butanediol is produced naturally by various microorganisms during fermentation processes. It serves as an important intermediate in the biosynthesis of other compounds and has garnered attention for its potential applications in various industries, including pharmaceuticals, food production, and biofuels .

Involving 2,3-butanediol:

  • Dehydration: 2,3-butanediol can undergo dehydration to produce butenes.
  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The compound can be oxidized to produce butyric acid or other derivatives.

The thermodynamic properties of these reactions indicate that they can be influenced by temperature and concentration conditions .

2,3-Butanediol exhibits various biological activities. It has been shown to possess antimicrobial properties against certain pathogens. Additionally, it plays a role in metabolic processes within microorganisms that utilize it as a carbon source or as a product of fermentation. The compound's ability to influence the redox state in microbial cells makes it crucial for maintaining cellular metabolism during anaerobic conditions .

Furthermore, studies have indicated that 2,3-butanediol may enhance plant growth and stress tolerance when applied as a foliar spray due to its role in promoting beneficial microbial activity in the rhizosphere .

Several methods exist for synthesizing 2,3-butanediol:

  • Fermentation: Microbial fermentation using bacteria such as Klebsiella pneumoniae or Enterobacter cloacae is a common method. These microorganisms convert sugars (like glucose) into 2,3-butanediol through anaerobic fermentation pathways.
  • Chemical Synthesis: Chemical methods typically involve the hydrogenation of acetoin or the reduction of butyric acid derivatives. Industrially, it can also be produced from propylene oxide through a series of reactions involving hydration and hydrogenation.
  • Biotechnological Approaches: Genetic engineering techniques have been employed to enhance microbial strains for improved yield and efficiency in producing 2,3-butanediol from renewable resources .

2,3-Butanediol has diverse applications across various industries:

  • Fuel Additive: Its high heating value makes it suitable as an additive to increase the octane rating of fuels.
  • Solvent: Used in printing inks and perfumes due to its solvent properties.
  • Chemical Intermediate: It serves as a precursor for producing methyl ethyl ketone (MEK), which is utilized in various industrial applications.
  • Food Industry: Employed as a flavoring agent and humectant in food products.
  • Pharmaceuticals: Utilized in drug formulations due to its compatibility with various active ingredients .

Research has focused on the interactions of 2,3-butanediol with other metabolic pathways within microorganisms. For instance, studies indicate that its synthesis is coupled with ethanol production to help eliminate toxic byproducts like acetate during overflow metabolism . This interplay highlights its role in maintaining cellular redox balance and metabolic efficiency.

Additionally, interaction studies have explored how 2,3-butanediol affects microbial community dynamics in soil ecosystems and its potential benefits for plant health through enhanced nutrient uptake .

Several compounds share structural similarities with 2,3-butanediol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butylene glycolC4H10OContains double bonds; used primarily as an industrial solvent.
Propylene glycolC3H8OCommonly used as an antifreeze agent; less viscous than butanediols.
Ethylene glycolC2H6OWidely used in antifreeze formulations; lower molecular weight than butanediols.

While these compounds share similar functional groups or structural motifs with 2,3-butanediol, they differ significantly in their physical properties and applications. The presence of two hydroxyl groups on adjacent carbons in 2,3-butanediol gives it unique reactivity patterns compared to its analogs.

Pathway Engineering for Enhanced Yield

Enzyme Overexpression and Gene Knockouts in Biosynthetic Pathways

Pyruvate oxidoreductase (PFOR) and acetolactate synthase (ACLS) serve as critical bottlenecks in 2,3-BDO biosynthesis. Overexpression of PFOR in C. autoethanogenum increased 2,3-BDO production rates by 2.5-fold compared to wild-type strains, as this enzyme catalyzes the conversion of acetyl-CoA to pyruvate—a precursor for acetolactate formation [1] [2]. Concurrent overexpression of ACLS, which converts pyruvate to acetolactate, further elevated yields by 3.59-fold when combined with PFOR upregulation [2].

Gene knockouts targeting competing pathways have proven equally impactful. Inactivation of alcohol dehydrogenase (ALCDx) in C. autoethanogenum eliminated ethanol synthesis, redirecting NADH toward 2,3-BDO production via butanediol dehydrogenase (BTDDx) [1] [2]. Similarly, knockout of glutamate dehydrogenase (GLUD) prevented NADPH consumption in amino acid synthesis, increasing NADPH availability for acetoin reduction to 2,3-BDO by 29% [2].

Redox Balance Optimization (NADH/NAD+ and Reduced Ferredoxin Management)

Redox cofactor availability directly influences 2,3-BDO synthesis efficiency. In C. autoethanogenum, knockout of NADP-dependent hydrogenase (HytA) under hydrogen-rich conditions increased reduced ferredoxin pools by 40%, enabling greater electron flux toward PFOR-mediated pyruvate synthesis [1]. Kinetic modeling revealed that NADH-dependent BTDDx activity rises by 29% when ALCDx is inactivated, as ethanol synthesis no longer competes for NADH [2].

Balancing NADH/NAD+ ratios also requires modulating acetate production. Downregulation of phosphate acetyltransferase (PTA) and acetate kinase (ACK) in C. autoethanogenum reduced ATP yield from acetate by 35%, forcing the organism to prioritize 2,3-BDO synthesis for redox equilibrium [1] [2].

Synthetic Biology Approaches

CRISPR-Cas9 Editing for Pathogen Reduction in Klebsiella spp.

While Klebsiella pneumoniae naturally produces 2,3-BDO, its pathogenicity limits industrial application. CRISPR-Cas9 systems have enabled precise deletion of virulence factors like capsular polysaccharide (CPS) genes without compromising 2,3-BDO yields [3]. In non-pathogenic Paenibacillus thermoglucosidasius, CRISPR-mediated knockout of lactate dehydrogenase (ldh) reduced lactate byproduct formation by 90%, increasing carbon flux toward 2,3-BDO [3].

Heterologous Pathway Construction in Non-Native Hosts

Introducing 2,3-BDO pathways into non-native hosts circumvents native regulatory constraints. For example, P. thermoglucosidasius LS100 engineered with heterologous acetolactate synthase (ALS) and acetolactate decarboxylase (ALD) operons achieved 6.6 g/L 2,3-BDO—65% of the theoretical maximum yield [3]. Plasmid-based expression of Bacillus subtilis ALS in Escherichia coli increased titers from 0.5 g/L to 29 mM (2.6 g/L) [3].

Byproduct Minimization Strategies

Suppression of Ethanol, Acetate, and Lactate Formation

Competing byproducts drain carbon and redox resources. In C. autoethanogenum, dual knockout of ALCDx and hydrogenase (HytA) reduced ethanol synthesis by 78% while increasing 2,3-BDO titers to 0.15 mmol/gDCW [2]. Similarly, antisense RNA-mediated suppression of lactate dehydrogenase in P. thermoglucosidasius decreased lactate accumulation from 12 mM to undetectable levels [3].

Redirecting Carbon Flux Toward 2,3-BDO via Metabolic Redirection

Triple interventions combining enzyme overexpression and branch point repression yield the highest efficiencies. Overexpression of PFOR, ACLS, and acetolactate decarboxylase (ACLDC) in C. autoethanogenum diverted 85% of pyruvate toward 2,3-BDO, achieving a 4-fold increase over wild-type strains [2]. In P. thermoglucosidasius, redirecting acetyl-CoA flux from acetate to 2,3-BDO via ACLS upregulation and ACK downregulation improved yields to 0.33 g/g glucose—40% of the theoretical maximum [3].

Parameter Optimization via Response Surface Methodology (RSM)

pH, Aeration, Agitation, and Substrate Concentration Effects

The optimization of fermentation parameters for 2,3-butanediol production requires a systematic approach to understand the complex interactions between multiple process variables. Response Surface Methodology has emerged as the most effective statistical tool for identifying optimal operating conditions while minimizing experimental effort [1] [2].

pH Effects on 2,3-Butanediol Production

The hydrogen ion concentration represents a critical parameter that fundamentally influences bacterial metabolism and product formation pathways. Research has demonstrated that pH 6.0 represents the optimal value for most 2,3-butanediol producing microorganisms, including Enterobacter aerogenes and Klebsiella oxytoca strains [3] [4]. This optimal pH level facilitates the activity of key enzymes in the mixed acid fermentation pathway, particularly acetolactate synthase and acetolactate decarboxylase, which are essential for 2,3-butanediol biosynthesis.

The pH influence extends beyond simple enzyme kinetics to affect the overall metabolic flux distribution. At pH values below 5.5, the production shifts toward organic acids such as acetate and lactate, while pH values above 7.0 can lead to increased by-product formation including ethanol and acetoin [3]. Automated pH control systems maintaining pH at 6.5 ± 0.1 using sodium hydroxide addition have proven essential for industrial-scale operations, as demonstrated by Bacillus subtilis CS13 fermentations achieving 125.5 g/L 2,3-butanediol concentration [1] [2].

Aeration Rate Optimization

Oxygen availability represents perhaps the most critical parameter for 2,3-butanediol production, as the process requires precise microaerobic conditions. The optimal aeration rate of 2 L/min combined with appropriate agitation has been established through extensive optimization studies [1] [2]. This level provides sufficient oxygen for biomass formation and enzyme activation while maintaining the reducing environment necessary for 2,3-butanediol synthesis.

The relationship between aeration and product stereochemistry has revealed significant insights for process control. Low dissolved oxygen conditions favor D-2,3-butanediol formation, while higher oxygen availability promotes meso-2,3-butanediol production, achieving up to 90% meso-isomer purity [2]. This selectivity enables targeted production of specific stereoisomers based on downstream application requirements.

Research with Klebsiella oxytoca demonstrated that micro-aeration supply optimization achieved optimal conditions at 0.8 volume per volume per minute (vvm) aeration rate, combined with 400 rpm agitation speed and pH 6.0 [5] [4]. Under these conditions, fed-batch fermentation produced 88.1 g/L 2,3-butanediol with 0.412 g/g yield and 1.13 g/L/h productivity within 78 hours.

Agitation Speed Influence

Agitation speed directly affects oxygen mass transfer, substrate mixing, and heat distribution within bioreactors. The optimal agitation speed of 500 rpm has been consistently identified across multiple studies as providing the best balance between oxygen supply and mechanical stress [1] [2]. This agitation rate achieves maximum 2,3-butanediol concentration (49.8 g/L) with highest productivity (2.49 g/L/h) in batch cultures.

The agitation effects demonstrate clear interactions with aeration rates. At 500 rpm agitation with 2 L/min aeration, the highest 2,3-butanediol titer and productivity are achieved simultaneously [2]. However, excessive agitation speeds above 600 rpm can shift the culture environment from microaerobic to partially aerobic conditions, leading to decreased 2,3-butanediol production due to irreversible inactivation of acetolactate synthase by increased dissolved oxygen levels [5].

Substrate Concentration Optimization

Substrate concentration optimization through Response Surface Methodology has identified 281.1 g/L sucrose as the optimal carbon source concentration [1] [2]. This level represents a critical balance between maximizing substrate availability and avoiding inhibitory effects. Substrate inhibition becomes significant at sucrose concentrations above 300 g/L, leading to reduced productivity and prolonged fermentation times.

The optimization extends to nitrogen source selection, where ammonium citrate at 21.9 g/L concentration provides optimal nitrogen availability while serving as a metabolic enhancer [1] [2]. Ammonium citrate acts as an intermediate metabolite that promotes 2,3-butanediol formation through enhanced citric acid metabolism and NADH accumulation.

Magnesium sulfate concentration of 3.6 g/L has been identified as optimal for supporting acetolactate synthase activity, a key enzyme dependent on Mg²⁺ ions for 2,3-butanediol formation [1] [2]. This concentration ensures adequate cofactor availability without causing osmotic stress on the microorganisms.

Statistical Modeling for Predictive Process Design

The development of robust statistical models for 2,3-butanediol production enables predictive process design and optimization across varying operating conditions. Face-Centered Central Composite Design (FCCD) has proven most effective for capturing the complex interactions between fermentation parameters while minimizing experimental requirements [1] [2].

Response Surface Model Development

The statistical model for 2,3-butanediol production follows a second-order polynomial equation that captures both linear and quadratic effects of process variables:

Y = 121.46 - 11.35X₁ + 5.58X₂ + 4.58X₃ + 2.23X₁X₂ - 14.26X₁² - 9.82X₂² - 5.51X₃²

Where Y represents the predicted 2,3-butanediol concentration, X₁ is sucrose concentration, X₂ is ammonium citrate concentration, and X₃ is magnesium sulfate concentration [2].

The model demonstrates exceptional predictive capability with coefficient of determination (R²) of 0.9881, indicating that 98.81% of the variability in 2,3-butanediol production can be explained by the model [2]. The predicted R² value of 0.9054 shows reasonable agreement with the adjusted R² of 0.9774, confirming model reliability for process optimization.

Model Validation and Predictive Accuracy

Validation experiments conducted under optimal conditions predicted by the model achieved 125.5 ± 3.1 g/L 2,3-butanediol concentration, closely matching the predicted value of 125.0 g/L [2]. This excellent agreement between predicted and experimental values demonstrates the model's practical utility for process design and optimization.

The statistical significance of model parameters has been thoroughly evaluated, with sucrose concentration (P < 0.0001), ammonium citrate concentration (P < 0.0001), and magnesium sulfate concentration (P = 0.0002) all showing highly significant effects on 2,3-butanediol production [2]. The quadratic terms for all three variables also demonstrate significant negative coefficients, indicating optimal concentration ranges beyond which further increases become counterproductive.

Data-Driven Process Control Models

Advanced data-driven models have been developed for downstream processing control, particularly for distillation column operations in 2,3-butanediol purification. Partial Least Squares models combined with noise removal and outlier detection techniques achieved R² values of 0.962 and normalized Root Mean Square Error values of 0.045 [6]. These models enable real-time prediction and control throughout the entire process duration.

Predictive Dynamic Control Systems

Recent advances in predictive process control have introduced dynamic control flux-balance analysis for 2,3-butanediol production optimization [7] [8]. This approach combines stoichiometric modeling with kinetic ensemble modeling to identify optimal metabolic engineering interventions while predicting process performance under varying conditions.

The dynamic control models have successfully mapped the design space for 2,3-butanediol production, identifying proportionality and trade-off regions for productivity and titer optimization [7] [8]. Experimental validation of model predictions achieved titers and productivities closely matching computational predictions, demonstrating the practical utility of these advanced modeling approaches.

Real-Time Monitoring and Control Systems

Online Sensors for Biomass, Substrate, and Product Tracking

The implementation of comprehensive real-time monitoring systems represents a critical advancement in 2,3-butanediol bioprocess control, enabling rapid response to process disturbances and optimization of production parameters [9] [10].

Near-Infrared Spectroscopy for Multi-Component Analysis

Near-Infrared Spectroscopy has emerged as the most versatile technology for simultaneous monitoring of multiple fermentation components. Advanced Partial Least Squares calibration models have been developed that successfully monitor glucose, xylose, 2,3-butanediol, acetoin, and glycerol concentrations in Zymomonas mobilis fermentations [9]. These models demonstrate exceptional performance with R² values of 0.962 and normalized Root Mean Square Error values of 0.045, enabling accurate real-time tracking of substrate consumption and product formation.

The spectroscopic approach offers significant advantages over traditional analytical methods, reducing analysis time from hours to seconds while eliminating sample preparation requirements. Two different spectroscopy modalities have been validated: at-line systems requiring manual sampling and on-line systems with direct process integration [9]. On-line monitoring systems show particular promise for automated process control, despite slightly reduced performance due to increased sample matrix complexity.

Laboratory-grade and low-cost spectrometers have both demonstrated feasibility for industrial implementation. While low-cost instruments exhibit lower signal-to-noise ratios leading to comparatively lower performance, they still provide sufficient accuracy for monitoring fermentation trends and detecting process deviations [9].

Respiratory Quotient Monitoring Systems

Respiratory quotient monitoring provides invaluable insights into metabolic activity during microaerobic 2,3-butanediol production. The respiratory quotient, defined as the ratio of carbon dioxide production to oxygen consumption, reveals distinct metabolic phases throughout fermentation [11] [12].

During oxygen-unlimited phases, respiratory quotients near 1.0 indicate aerobic growth on glucose, while shifts to higher values signal the transition to 2,3-butanediol production under oxygen-limited conditions [11]. The respiratory quotient correlates directly with oxygen availability, providing a real-time indicator of metabolic state without requiring complex analytical procedures.

Advanced respiratory quotient monitoring systems coupled with stoichiometric considerations enable prediction of glucose consumption, 2,3-butanediol formation, and by-product generation throughout fermentation [11]. This approach has proven effective in both shake flask and stirred tank reactor cultivations, demonstrating broad applicability across different scales.

Biomass Monitoring Technologies

Online biomass monitoring employs multiple complementary approaches to track cell growth and viability throughout fermentation. Traditional optical density measurements at 600 nm wavelength provide rapid assessment of cell concentration, calibrated against dry cell weight determinations [2] [13].

For cultures containing solid particles or complex media components that interfere with optical measurements, protein assay methods offer alternative biomass quantification approaches. These methods maintain accuracy even in the presence of biochar or other suspended solids that would compromise optical density measurements [14].

Advanced biomass sensors incorporate multiple measurement principles including optical density, fluorescence, and capacitance to provide robust cell concentration data across varying medium compositions and fermentation conditions [13].

Substrate and Product Quantification Systems

High-Performance Liquid Chromatography remains the gold standard for accurate quantification of 2,3-butanediol and acetoin concentrations, employing refractive index detection with Aminex HPX-87H columns at controlled temperatures [2] [13]. Despite requiring offline sampling, HPLC provides essential validation data for calibrating online monitoring systems.

Gas Chromatography systems offer excellent accuracy for 2,3-butanediol analysis using capillary columns with flame ionization detection [2] [13]. These systems provide rapid analysis of product concentrations and stereoisomer ratios, essential for quality control and process optimization.

Enzymatic biosensors for glucose concentration monitoring employ glucose oxidase-based detection systems, providing real-time substrate tracking with high specificity and accuracy [13]. These sensors integrate directly into bioreactor systems for continuous monitoring without sampling requirements.

Adaptive Process Interventions for Stability and Robustness

The development of adaptive control strategies for 2,3-butanediol production addresses the inherent variability in microbial fermentation processes while maintaining optimal production conditions [15] [16].

Real-Time pH Control Systems

Automated pH control systems represent essential infrastructure for maintaining optimal 2,3-butanediol production conditions. Advanced proportional-integral-derivative controllers maintain pH within ±0.1 units of setpoint values using automated sodium hydroxide addition [1] [2]. These systems respond to acid production during fermentation while avoiding pH overshoot that could inhibit enzyme activity.

The pH control systems integrate with other process parameters to optimize overall performance. Dynamic pH control strategies have been developed that adjust setpoints based on fermentation phase, enabling higher pH values during growth phases and lower values during production phases to maximize 2,3-butanediol yield [17].

Oxygen Supply Control Mechanisms

Cascade control systems for oxygen supply combine dissolved oxygen measurement with respiratory quotient monitoring to maintain precise microaerobic conditions [11] [18]. These systems automatically adjust aeration rates and agitation speeds to compensate for changing oxygen demand throughout fermentation.

Adaptive aeration control strategies modify oxygen supply based on real-time biomass concentration and metabolic activity measurements. As biomass increases, oxygen demand rises proportionally, requiring automated increases in aeration rates to maintain optimal dissolved oxygen levels [18].

The oxygen control systems must balance competing requirements: sufficient oxygen for biomass growth and enzyme activity while maintaining reducing conditions necessary for 2,3-butanediol synthesis. Advanced control algorithms use metabolic state indicators including respiratory quotient and product formation rates to optimize this balance continuously [11].

Fed-Batch Control Strategies

Intelligent fed-batch control systems monitor substrate concentrations and automatically add fresh medium when levels drop below predetermined thresholds [2] [7]. These systems eliminate substrate inhibition effects while maintaining optimal substrate-to-biomass ratios throughout fermentation.

The feeding strategies integrate multiple process variables including glucose concentration, 2,3-butanediol production rate, and biomass density to determine optimal feeding schedules [7]. Model predictive control approaches use metabolic models to forecast substrate requirements and adjust feeding rates proactively rather than reactively.

Advanced fed-batch systems incorporate substrate quality monitoring to adjust feeding strategies based on molasses composition or other variable feedstock characteristics [2]. This adaptability enables consistent performance despite feedstock variability common in industrial operations.

Process Stability Enhancement

Disturbance rejection systems monitor multiple process parameters simultaneously to detect and respond to process upsets before they significantly impact production [15]. These systems integrate temperature, pH, dissolved oxygen, substrate concentration, and product formation rate data to identify developing problems.

Predictive maintenance algorithms use equipment performance data to schedule maintenance activities that minimize process disruptions [15]. These systems track pump performance, sensor drift, and other equipment parameters to predict failures before they occur.

Robust process design principles emphasize redundant measurement systems and fail-safe operating modes that maintain process stability even during equipment failures or operator errors [15]. These approaches ensure consistent 2,3-butanediol production despite inevitable industrial operating challenges.

Industrial-Scale Bioreactor Design Considerations

Heat and Mass Transfer Dynamics in Large-Scale Systems

The transition from laboratory-scale to industrial-scale 2,3-butanediol production introduces fundamental challenges in heat and mass transfer that require specialized design approaches and advanced modeling techniques [19] [20] [21].

Heat Transfer Challenges in Large Bioreactors

Temperature control in large-scale bioreactors becomes increasingly complex due to the cubic relationship between reactor volume and heat generation versus the square relationship between volume and surface area available for heat removal [22] [23]. Industrial 2,3-butanediol fermentations generate substantial metabolic heat, particularly during high-activity growth phases, requiring sophisticated heat removal systems.

Heat exchanger design for large bioreactors must account for the temperature sensitivity of 2,3-butanediol producing microorganisms. Temperature variations beyond ±1°C can significantly affect enzyme activity and metabolic flux distribution, potentially shifting production from 2,3-butanediol to undesired by-products [22] [23]. Advanced heat exchange systems employ multiple heat removal points throughout the reactor vessel to minimize temperature gradients.

Internal heat transfer coefficients in large stirred bioreactors depend heavily on agitation intensity and fluid properties. For 2,3-butanediol fermentations, the presence of high cell densities and viscous fermentation broths reduces heat transfer coefficients compared to water-based systems [22]. Computational fluid dynamics modeling has become essential for predicting temperature distributions and designing appropriate heat removal capacity.

External cooling systems for industrial bioreactors typically employ tempered water or glycol cooling circuits with precise temperature control. Process control integration ensures that cooling rates match heat generation rates throughout fermentation, maintaining uniform temperature distribution while avoiding thermal shock to microorganisms [22] [23].

Mass Transfer Limitations and Solutions

Oxygen mass transfer represents the most critical limitation in scaling 2,3-butanediol production due to the specific requirements for microaerobic conditions [19] [18] [20]. The volumetric mass transfer coefficient (kLa) decreases with increasing reactor scale, making it increasingly difficult to maintain optimal dissolved oxygen levels in large vessels.

Computational fluid dynamics modeling has revealed that conventional bubble column designs with high superficial gas velocities (0.06 m/s) create significant oxygen distribution heterogeneity in large-scale systems [19] [20] [21]. Advanced modeling studies using 500 m³ bubble column simulations demonstrated that low sparging rates (0.002 m/s) combined with optimized height-to-diameter ratios (0.875) achieve 25% improvement in 2,3-butanediol yield compared to conventional designs [19] [21].

Bubble size distribution control emerges as critical for optimizing mass transfer in large systems. Smaller bubbles provide increased interfacial area for oxygen transfer but require higher energy input for generation [24] [25]. Population balance modeling coupled with computational fluid dynamics enables prediction of bubble size evolution and optimization of sparger design for maximum mass transfer efficiency [25] [26].

Substrate mass transfer becomes limiting in large bioreactors due to increased mixing times and potential dead zones. Mixing time analysis using computational fluid dynamics reveals that large vessels may require multiple feeding points to ensure uniform substrate distribution [22] [23]. Fed-batch feeding strategies must account for these mixing limitations to prevent local substrate depletion or excess.

Advanced Mixing Design Strategies

Impeller design optimization for large-scale 2,3-butanediol production must balance oxygen mass transfer requirements with mechanical stress limitations. Multiple impeller systems with varying designs at different heights enable optimization of both oxygen distribution and substrate mixing [22] [23].

Power input calculations for large bioreactors must consider the increased power requirements for maintaining adequate mixing while avoiding excessive shear stress that could damage microorganisms. Power per unit volume ratios of approximately 270.5 W/m³ have been identified as optimal for 2,3-butanediol production scale-up [22].

Computational fluid dynamics validation through experimental measurements at pilot scale ensures that predicted mixing patterns accurately represent actual performance. Residence time distribution studies provide essential validation data for computational models and guide impeller placement optimization [22] [23].

Scale-Up Challenges in Oxygen Supply and Mixing Efficiency

The scaling of oxygen supply systems for 2,3-butanediol production presents unique challenges due to the critical requirement for precise microaerobic conditions that become increasingly difficult to maintain in large vessels [19] [18] [20] [21].

Oxygen Distribution Heterogeneity

Large-scale bioreactors experience significant spatial variations in dissolved oxygen concentration due to limited mixing efficiency and non-uniform gas distribution. Computational fluid dynamics simulations of 500 m³ bubble columns reveal substantial oxygen gradients that can exceed the tolerance range for optimal 2,3-butanediol production [19] [21].

The heterogeneity problem is exacerbated by the narrow optimal oxygen range required for 2,3-butanediol production. Unlike traditional aerobic fermentations that tolerate wide oxygen concentration ranges, 2,3-butanediol processes require precise microaerobic conditions where small deviations can trigger alternative metabolic pathways [19] [18].

Computational modeling approaches have identified reactor geometry modifications that minimize oxygen distribution problems. Height-to-diameter ratio optimization emerges as critical, with ratios of 0.875 demonstrating superior oxygen distribution uniformity compared to conventional designs with ratios of 7.0 [19] [21].

Gas Sparging System Design

Conventional sparging systems designed for high-rate aerobic fermentations prove inadequate for 2,3-butanediol production requirements. Low sparging rate designs (0.002 m/s) provide better oxygen control than high-rate systems (0.06 m/s) but require specialized sparger configurations to ensure adequate gas distribution [19] [21].

Sparger hole diameter optimization affects bubble size distribution and oxygen transfer efficiency. Computational fluid dynamics studies combined with population balance modeling enable prediction of optimal hole sizes and spacing patterns for maximum mass transfer with minimal energy input [24] [25].

Multi-point sparging systems distribute oxygen input across multiple reactor locations to improve uniformity and reduce local oxygen peaks that could inhibit 2,3-butanediol production. These systems require sophisticated control strategies to maintain optimal flow distribution [20] [21].

Mixing Efficiency Optimization

Scale-up of mixing systems for 2,3-butanediol production must address the competing requirements of oxygen distribution and substrate mixing while minimizing energy consumption and mechanical stress [22] [23].

Mixing time correlations for large bioreactors indicate that conventional scaling relationships underestimate mixing requirements for viscous fermentation broths typical of 2,3-butanediol production. Direct computational fluid dynamics modeling provides more accurate predictions of mixing performance and identifies potential dead zones [22] [23].

Energy dissipation optimization balances mixing effectiveness with power consumption limitations. Large-scale reactors typically operate at lower specific power inputs than laboratory systems, requiring design modifications to maintain adequate mixing performance [22] [23].

Process Control Integration

Advanced control systems for large-scale 2,3-butanediol production must coordinate oxygen supply, mixing intensity, and heat removal while maintaining optimal fermentation conditions [15] [16]. Model predictive control approaches use real-time process data to anticipate control requirements and adjust operating parameters proactively.

Sensor placement optimization in large reactors ensures representative measurement of process conditions while avoiding interference with mixing systems. Multiple measurement points throughout the reactor volume provide spatial information necessary for detecting and correcting distribution problems [10] [11].

Adaptive control strategies modify operating parameters based on real-time performance indicators, automatically adjusting sparging rates, mixing intensity, and other variables to maintain optimal conditions despite scale-related challenges [15] [16]. These systems integrate computational fluid dynamics predictions with experimental feedback to optimize performance continuously.

Physical Description

Liquid
Solid

Color/Form

Nearly colorless, crystalline solid or liquid

XLogP3

-0.9

Boiling Point

182.25 °C
BP: 182 °C at 1 atm

Flash Point

85 °C (185 °F) - closed cup
185 °F - open cup

Vapor Density

3.1 (Air = 1)

Density

1.045 at 20 °C/20 °C

LogP

-0.92 (LogP)
-0.92
log Kow = -0.92

Odor

Odorless

Melting Point

16.3 °C
25 °C
19 °C
25°C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 185 of 196 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 2,3-Butanediol is a nearly colorless, odorless solid or liquid (melting point 19 °C). It has a sweet taste and mixes easily with water. It is produced in the fermentation process of fruits and grains. USE: 2,3-Butanediol is mainly used as a solvent and in the production of other chemicals. EXPOSURE: Workers that produce or use 2,3-butanediol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food containing 2,3-butanediol. If 2,3-butanediol is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It will not be broken down in the air by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for 2,3-butanediol to produce toxic effects in humans were not available. ltered brain function (measured by an EEG) was observed in laboratory animals exposed to low oral or intravenous doses of 1,3-butanediol. Findings indicate that 1,3-butanediol has a sedative effect on the central nervous system similar to alcoholic beverages. Altered regulation of blood sugar levels was also observed following intravenous exposure to 1,3-butanediol in laboratory animals. Data on the potential for 2,3-butanediol to cause cancer, reproductive effects, or birth defects in laboratory animals were not available. No evidence of altered development was observed in rat or chicken embryos exposed directly to 2,3-butanediol in a culture dish. The potential for 2,3-butanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.21 mmHg
0.243 mm Hg at 25 °C

Other CAS

35007-63-7
513-85-9

Associated Chemicals

meso-2,3-Butanediol; 5341-95-7
DL-2,3-butanediol (or 2,3-Butanediol, threo); 6982-25-8
2,3-Butanediol, (-)-; 24347-58-8
2,3-Butanediol, (+)-; 19132-06-0

Wikipedia

2,3-Butanediol

Biological Half Life

...The clearance rate for ... 2,3-butanediol was independent of dose for the two doses used (0.4 and 0.8 g/kg) and ... the half-life ... /was/ 3.45 hr ... .

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

After removal of butadiene and isobutene from crack gases, a C4 hydrocarbon fraction, called C4 raffinate II, is obtained, which contains approximately 77% butenes and 23% of a mixture of butane and isobutane. By chlorohydrination of this fraction with a solution of chlorine in water and subsequent cyclization of the chlorohydrins with sodium hydroxide, a butene oxide mixture of the following composition is obtained: 55% trans-2,3-butene oxide, 30% cis-2,3-butene oxide, and 15% 1,2-butene oxide. Hydrolysis of this mixture (50 bar, 160-220 °C, reaction enthalpy deltaH= -42 kJ/mol) yields a mixture of butanediols which is separated by vacuum fractionation. In order to avoid the formation of polyethers during the hydrolysis, an excess of water must be used. ... By this reaction sequence, meso-2,3-butanediol is obtained from trans-2-butene via trans-2,3-butene oxide; the racemic mixture of R,R- and S,S-2,3-butanediol is formed analogously from cis-2-butene via cis-2,3-butene oxide.
Preparation of D(-)- and L(+)-forms from corresponding D- and L-mannitols. /D(-)- and L(+)-forms/
Preparation of meso-form from trans-2,3-epoxybutane and of DL-form from cis-2,3-epoxybutane. /Meso and DL form/
Manufacture of D(-)-form by fermentation of carbohydrate solutions with organisms of the Bacillus subtilis group: Vergnaud, United States of America patent 2529061 (1950 to Usines de Melle). /D(-)-form/
For more Methods of Manufacturing (Complete) data for 2,3-Butanediol (14 total), please visit the HSDB record page.

General Manufacturing Information

Plastic material and resin manufacturing
2,3-Butanediol: ACTIVE

Analytic Laboratory Methods

A liquid chromatography coupled with electrospray tandem mass spectrometry method was developed for the analysis of ethylene glycol, diethylene glycol, triethylene glycol, 1,4-butanediol, 1,2-butanediol, 2,3-butanediol, 1,2-propanediol and 1,3-propanediol, in serum after a Schotten-Baumann derivatization by benzoyl chloride. Usual validation parameters were tested: linearity, repeatability and intermediate precision, limits of detection and quantification, carry over and ion suppression. Limits of detection were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. Separation of isomers was possible either chromatographically or by selecting specific multiple reaction monitoring transitions. This method could be a useful tool in case of suspected intoxication with antifreeze agents, solvents, dietary supplements or some medical drug compounds.
... Butanediol mixture is analyzed best by GC (polyethylene glycol as stationary phase).

Clinical Laboratory Methods

Gas chromatographic determination of 2,3-butanediol isomers in urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.

Interactions

Erythrocytes were stored at 4 degrees C in solutions of phosphate-buffered saline containing 2,3-butanediol and 4% (w/w) trehalose, sucrose, sorbitol, or mannitol. The 2,3-butanediol contained 96.7% (w/w) racemic mixture of the levo and dextro isomers and only 3.1% (w/w) of the meso isomer (2,3-butanediol 97% dl). The concentrations of 2,3-butanediol were 30 and 35% (w/w). A solution of 30% 2,3-butanediol showed relatively low toxicity. Hemolysis was only 2% after 5 hr, but increased to 6% after 21 hr and reached 60% after 46 hr. Adding 4% (w/w) of one of the above compounds drastically decreased the toxicity. The two most efficient were the sugars trehalose and sucrose. With 30% 2,3-butanediol and 4% of any of the four compounds, hemolysis was about 0.6% after 2 days of storage. Furthermore, with trehalose or sucrose, hemolysis remained below 3% for 1 month. With sorbitol or mannitol, hemolysis slowly increased to 2% after 7 days and then increased rapidly. Even with 35% 2,3-butanediol, solutions containing trehalose or sucrose showed low toxicity. Hemolysis was also measured after redilution to buffered solution without 2,3-butanediol and without the additive, to mimic perfusion of organs with cryoprotectants and washing. Minima of hemolysis were observed after a few days of storage. The present solutions also have high glass-forming tendencies. They could be of great interest for organ vitrification.
... A 16 hr pretreatment with either 2-butanone (2.1 mL/kg, orally) or 2,3-butanediol (2.12 mL/kg, orally) markedly enhanced the hepatotoxic response to CCl4 (0.1 mL/kg, ip), as measured by serum glutamic pyruvic transaminase activity and hepatic triglyceride content. In vivo, limited formation of 3-hydroxy-2-butanone occurred after this dose of 2,3-butanediol.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 07-17-2023

High yield recovery of 2,3-butanediol from fermented broth accumulated on xylose rich sugarcane bagasse hydrolysate using aqueous two-phase extraction system

Vivek Narisetty, Yassin Amraoui, Alamri Abdullah, Ejaz Ahmad, Deepti Agrawal, Binod Parameswaran, Ashok Pandey, Saurav Goel, Vinod Kumar
PMID: 34320743   DOI: 10.1016/j.biortech.2021.125463

Abstract

Downstream processing of chemicals obtained from fermentative route is challenging and cost-determining factor of any bioprocess. 2,3-Butanediol (BDO) is a promising chemical building block with myriad applications in the polymer, food, pharmaceuticals, and fuel sector. The current study focuses on the recovery and purification of BDO produced (68.2 g/L) from detoxified xylose-rich sugarcane bagasse hydrolysate by a mutant strain of Enterobacter ludwigii. Studies involving screening and optimization of aqueous-two phase system (ATPS) revealed that 30% w/v (NH
)
SO
addition to clarified fermented broth facilitated BDO extraction in isopropanol (0.5 v/v), with maximum recovery and partition coefficient being 97.9 ± 4.6% and 45.5 ± 3.5, respectively. The optimized protocol was repeated with unfiltered broth containing 68.2 g/L BDO, cell biomass, and unspent protein, which led to the partitioning of 66.7 g/L BDO, 2.0 g/L xylose and 9.0 g/L acetic acid into organic phase with similar BDO recovery (97%) and partition coefficient (45).


Volumetric oxygen transfer coefficient as fermentation control parameter to manipulate the production of either acetoin or D-2,3-butanediol using bakery waste

Sofia Maina, Roland Schneider, Maria Alexandri, Harris Papapostolou, George-John Nychas, Apostolis Koutinas, Joachim Venus
PMID: 34015563   DOI: 10.1016/j.biortech.2021.125155

Abstract

The formation of either acetoin or D-2,3-butanediol (D-BDO) by Bacillus amyloliquefaciens cultivated on bakery waste hydrolysates has been evaluated in bioreactor cultures by varying the volumetric oxygen transfer coefficient (k
a). The highest D-BDO production (55.2 g L
) was attained in batch fermentations with k
a value of 64 h
. Batch fermentations performed at 203 h
led to the highest productivity (2.16 g L
h
) and acetoin production (47.4 g L
). The utilization of bakery waste hydrolysate in fed-batch cultures conducted at k
a of 110 h
led to combined production of acetoin, meso-BDO and D-BDO (103.9 g L
). Higher k
a value (200 h
) resulted to 65.9 g L
acetoin with 1.57 g L
h
productivity. It has been demonstrated that the k
a value may divert the bacterial metabolism towards high acetoin or D-BDO production during fermentation carried out in crude bakery waste hydrolysates.


Whole sugar 2,3-butanediol fermentation for oil palm empty fruit bunches biorefinery by a newly isolated Klebsiella pneumoniae PM2

Shazia Rehman, Md Khairul Islam, Noman Khalid Khanzada, Alicia Kyoungjin An, Sumate Chaiprapat, Shao-Yuan Leu
PMID: 33940505   DOI: 10.1016/j.biortech.2021.125206

Abstract

Effective utilization of cellulose and hemicelluloses is essential to sustainable bioconversion of lignocellulose. A newly isolated xylose-utilizing strain, Klebsiella pneumoniae PM2, was introduced to convert the biomass "whole sugars" into high value 2,3-butanediol (2,3-BDO) in a biorefinery process. The fermentation conditions were optimized (30°C, pH 7, and 150 rpm agitation) using glucose for maximum 2,3-BDO production in batch systems. A sulfite pretreated oil palm empty fruit bunches (EFB) whole slurry (substrate hydrolysate 119.5 g/L total glucose mixed with pretreatment spent liquor 80 g/L xylose) was fed to strain PM2 for fermentation. The optimized biorefinery process resulted in 75.03 ± 3.17 g/L of 2,3-BDO with 0.78 ± 0.33 g/L/h productivity and 0.43 g/g yield (87% of theoretical value) via a modified staged separate hydrolysis and fermentation process. This result is equivalent to approximately 135 kg 2,3-BDO and 14.5 kg acetoin precursors from 1 ton of EFB biomass without any wastage of both C
and C
sugars.


Non-sterile fermentation of food waste using thermophilic and alkaliphilic Bacillus licheniformis YNP5-TSU for 2,3-butanediol production

Joshua OHair, Qing Jin, Dajun Yu, Jian Wu, Hengjian Wang, Suping Zhou, Haibo Huang
PMID: 33310601   DOI: 10.1016/j.wasman.2020.11.029

Abstract

Conversion of food waste into 2,3-butanediol (2,3-BDO) via microbial fermentation provides a promising way to reduce waste disposal to landfills and produce sustainable chemicals. However, sterilization of food waste, an energy- and capital-costly process, is generally required before fermentation to avoid any contamination, which reduces the energy net output and economic feasibility of food waste fermentation. In this study, we investigated the non-sterile fermentation of food waste to produce 2,3-BDO using a newly isolated thermophilic and alkaliphilic B. licheniformis YNP5-TSU. Three unitary food waste samples (i.e., pepper, pineapple, cabbage wastes) and one miscellaneous food waste mixture were respectively inoculated with B. licheniformis YNP5-TSU under non-sterile conditions. At 50 °C and an initial pH of 9.0, B. licheniformis YNP5-TSU was able to consume all sugars in food waste and produce 5.2, 5.9, 5.9 and 4.3 g/L of 2,3-BDO within 24 h from pepper, pineapple, cabbage and miscellaneous wastes, respectively, corresponding to a yield of 0.40, 0.38, 0.41 and 0.41 g 2,3-BDO/g sugar. These 2,3-BDO concentrations and yields from the non-sterile fermentations were comparable to those from the traditional sterile fermentations, which produced 4.0-6.8 g/L of 2,3-BDO with yields of 0.31-0.48 g 2,3-BDO/g sugar. Moreover, B. licheniformis was able to ferment various food wastes (pepper, pineapple and miscellaneous wastes) without any external nutrient addition and produce similar 2,3-BDO quantities. The non-sterile fermentation of food waste using novel thermophilic and alkaliphilic B. licheniformis YNP5-TSU provides a robust and energy-efficient approach to convert food waste to high-value chemicals.


Improvement of 2,3-butanediol tolerance in Saccharomyces cerevisiae by using a novel mutagenesis strategy

Asuka Mizobata, Ryosuke Mitsui, Ryosuke Yamada, Takuya Matsumoto, Shizue Yoshihara, Hayato Tokumoto, Hiroyasu Ogino
PMID: 33277188   DOI: 10.1016/j.jbiosc.2020.11.004

Abstract

Although the yeast Saccharomyces cerevisiae has been used to produce various bio-based chemicals, including solvents and organic acids, most of these products inhibit yeast growth at high concentrations. In general, it is difficult to rationally improve stress tolerance in yeast by modifying specific genes, because many of the genes involved in stress response remain unidentified. Previous studies have reported that various forms of stress tolerance in yeast were improved by introducing random mutations, such as DNA point mutations and DNA structural mutations. In this study, we developed a novel mutagenesis strategy that allows for the simultaneous performance of these two types of mutagenesis to construct a yeast variant with high 2,3-butanediol (2,3-BDO) tolerance. The mutations were simultaneously introduced into S. cerevisiae YPH499, accompanied by a stepwise increase in the concentration of 2,3-BDO. The resulting mutant YPH499/pol3δ/BD_392 showed 4.9-fold higher cell concentrations than the parental strain after 96 h cultivation in medium containing 175 g/L 2,3-BDO. Afterwards, we carried out transcriptome analysis to characterize the 2,3-BDO-tolerant strain. Gene ontology enrichment analysis with RNA sequence data revealed an increase in expression levels of genes related to amino acid metabolic processes. Therefore, we hypothesize that the yeast acquired high 2,3-BDO tolerance by amino acid function. Our research provides a novel mutagenesis strategy that achieves efficient modification of the genome for improving tolerance to various types of stressors.


Metabolic engineering of non-pathogenic microorganisms for 2,3-butanediol production

Jae Won Lee, Ye-Gi Lee, Yong-Su Jin, Christopher V Rao
PMID: 34287658   DOI: 10.1007/s00253-021-11436-2

Abstract

2,3-Butanediol (2,3-BDO) is a promising commodity chemical with various industrial applications. While petroleum-based chemical processes currently dominate the industrial production of 2,3-BDO, fermentation-based production of 2,3-BDO provides an attractive alternative to chemical-based processes with regards to economic and environmental sustainability. The achievement of high 2,3-BDO titer, yield, and productivity in microbial fermentation is a prerequisite for the production of 2,3-BDO at large scales. Also, enantiopure production of 2,3-BDO production is desirable because 2,3-BDO stereoisomers have unique physicochemical properties. Pursuant to these goals, many metabolic engineering strategies to improve 2,3-BDO production from inexpensive sugars by Klebsiella oxytoca, Bacillus species, and Saccharomyces cerevisiae have been developed. This review summarizes the recent advances in metabolic engineering of non-pathogenic microorganisms to enable efficient and enantiopure production of 2,3-BDO. KEY POINTS: • K. oxytoca, Bacillus species, and S. cerevisiae have been engineered to achieve efficient 2,3-BDO production. • Metabolic engineering of non-pathogenic microorganisms enabled enantiopure production of 2,3-BDO. • Cost-effective 2,3-BDO production can be feasible by using renewable biomass.


Controlling the Production of

Simone Schmitz, Miriam A Rosenbaum
PMID: 33258592   DOI: 10.1021/acschembio.0c00805

Abstract

Microbial phenazines are getting increasing attention for antimicrobial and biotechnological applications. Phenazine production of the most well-known producer
is subject to a highly complex regulation network involving both quorum sensing and catabolite repression. These networks affect the expression of the two redundant
gene operons responsible for phenazine-1-carboxylate (PCA) production and two specific genes
and
necessary for pyocyanin production. To decipher the specific functionality of these genes, in this study, specific phenazine gene deletion mutants of
PA14 were generated and characterized in glucose and 2,3-butanediol media. Phenazine concentration and expression levels of the remaining genes were analyzed in parallel experiments. The findings suggest a strong dominance of operon
resulting in a 10-fold higher expression of
compared to
and almost exclusive production of PCA from this operon. The genes
and
seem to exhibit antagonistic function in phenazine production. An upregulation of
explains the documented enhanced pyocyanin production in a 2,3-butanediol medium. Applied to a bioelectrochemical system, the altered phenazine production of the mutant strains is directly translated into current generation. Additionally, the deletion of the phenazine genes induced the activation of alternative energy pathways, which resulted in the accumulation of various fermentation products. Overall, modulating the genetic repertoire of the phenazine genes tremendously affects phenazine production levels, which are naturally kept in tight homeostasis in the
wildtype. This important information can be directly utilized for ongoing efforts of heterologous biotechnological phenazine production.


Volatile Metabolic Markers for Monitoring

Ji-Su Yang, Hae-Won Lee, Hyeyeon Song, Ji-Hyoung Ha
PMID: 33203818   DOI: 10.4014/jmb.2009.09028

Abstract

Identifying the extracellular metabolites of microorganisms in fresh vegetables is industrially useful for assessing the quality of processed foods.
subsp.
(PCC) is a plant pathogenic bacterium that causes soft rot disease in cabbages. This microbial species in plant tissues can emit specific volatile molecules with odors that are characteristic of the host cell tissues and PCC species. In this study, we used headspace solid-phase microextraction followed by gas chromatography coupled with mass spectrometry (HS-SPME-GC-MS) to identify volatile compounds (VCs) in PCC-inoculated cabbage at different storage temperatures. HS-SPME-GC-MS allowed for recognition of extracellular metabolites in PCC-infected cabbages by identifying specific volatile metabolic markers. We identified 4-ethyl-5-methylthiazole and 3-butenyl isothiocyanate as markers of fresh cabbages, whereas 2,3-butanediol and ethyl acetate were identified as markers of soft rot in PCC-infected cabbages. These analytical results demonstrate a suitable approach for establishing non-destructive plant pathogen-diagnosis techniques as alternatives to standard methods, within the framework of developing rapid and efficient analytical techniques for monitoring plant-borne bacterial pathogens. Moreover, our techniques could have promising applications in managing the freshness and quality control of cabbages.


Evaluation of 2,3-Butanediol Production from Red Seaweed

Chae Hun Ra, Jin-Ho Seo, Gwi-Taek Jeong, Sung-Koo Kim
PMID: 32958731   DOI: 10.4014/jmb.2007.07037

Abstract

Hyper-thermal (HT) acid hydrolysis of red seaweed
was performed using 12% (w/v) slurry and an acid mix concentration of 180 mM at 150°C for 10 min. Enzymatic saccharification when using a combination of Celluclast 1.5 L and CTec2 at a dose of 16 U/ml led to the production of 12.0 g/l of reducing sugar with an efficiency of enzymatic saccharification of 13.2%. After the enzymatic saccharification, 2,3-butanediol (2,3-BD) fermentation was carried out using an engineered
strain. The use of HT acid-hydrolyzed medium with 1.9 g/l of 5-hydroxymethylfurfural showed a reduction in the lag time from 48 to 24 h. The 2,3-BD concentration and yield coefficient at 72 h were 14.8 g/l and 0.30, respectively. Therefore, HT acid hydrolysis and the use of the engineered
strain can enhance the overall 2,3-BD yields from
seaweed.


Increasing ATP turnover boosts productivity of 2,3-butanediol synthesis in Escherichia coli

Simon Boecker, Björn-Johannes Harder, Regina Kutscha, Stefan Pflügl, Steffen Klamt
PMID: 33750397   DOI: 10.1186/s12934-021-01554-x

Abstract

The alcohol 2,3-butanediol (2,3-BDO) is an important chemical and an Escherichia coli producer strain was recently engineered for bio-based production of 2,3-BDO. However, further improvements are required for realistic applications.
Here we report that enforced ATP wasting, implemented by overexpressing the genes of the ATP-hydrolyzing F
-part of the ATPase, leads to significant increases of yield and especially of productivity of 2,3-BDO synthesis in an E. coli producer strain under various cultivation conditions. We studied aerobic and microaerobic conditions as well as growth-coupled and growth-decoupled production scenarios. In all these cases, the specific substrate uptake and 2,3-BDO synthesis rate (up to sixfold and tenfold higher, respectively) were markedly improved in the ATPase strain compared to a control strain. However, aerobic conditions generally enable higher productivities only with reduced 2,3-BDO yields while high product yields under microaerobic conditions are accompanied with low productivities. Based on these findings we finally designed and validated a three-stage process for optimal conversion of glucose to 2,3-BDO, which enables a high productivity in combination with relatively high yield. The ATPase strain showed again superior performance and finished the process twice as fast as the control strain and with higher 2,3-BDO yield.
Our results demonstrate the high potential of enforced ATP wasting as a generic metabolic engineering strategy and we expect more applications to come in the future.


Explore Compound Types